4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile
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Overview
Description
4-Isopropoxy-1-naphthonitrile is an organic compound with the molecular formula C14H13NO It is a derivative of naphthalene, featuring an isopropoxy group at the fourth position and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-1-naphthonitrile typically involves the reaction of 4-hydroxy-1-naphthonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropoxy-1-naphthonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: 4-Isopropoxy-1-naphthonitrile can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 4-Isopropoxy-1-naphthylamine.
Substitution: Various substituted naphthonitriles depending on the nucleophile used.
Scientific Research Applications
4-Isopropoxy-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
1-Naphthonitrile: Lacks the isopropoxy group, making it less lipophilic.
4-Methoxy-1-naphthonitrile: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
4-Ethoxy-1-naphthonitrile: Similar structure but with an ethoxy group, leading to different chemical properties.
Uniqueness: 4-Isopropoxy-1-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropoxy group and a nitrile group makes it a versatile intermediate for various chemical transformations and applications.
Properties
CAS No. |
62677-57-0 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-propan-2-yloxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-8,10H,1-2H3 |
InChI Key |
MWFJSJKJPZUHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
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